molecular formula C14H10Cl2O2 B5780652 4-chlorobenzyl 3-chlorobenzoate

4-chlorobenzyl 3-chlorobenzoate

Cat. No.: B5780652
M. Wt: 281.1 g/mol
InChI Key: OBEWGGOUGDUEGA-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 3-chlorobenzoate is a chlorinated aromatic ester compound structurally characterized by a 4-chlorobenzyl group esterified to a 3-chlorobenzoic acid moiety. The compound’s bioactivity and physicochemical properties are influenced by the positions of the chlorine substituents on both the benzyl and benzoate moieties.

Chlorinated benzoate esters are frequently studied for their biological and environmental relevance. For instance, 4-chlorobenzyl-substituted compounds exhibit anti-HIV activity , while 3-chlorobenzoate derivatives are substrates for microbial degradation pathways . The dual chloro-substituents in 4-chlorobenzyl 3-chlorobenzoate likely confer unique stability and reactivity, making it a compound of interest in pharmaceutical and environmental chemistry.

Properties

IUPAC Name

(4-chlorophenyl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-4-10(5-7-12)9-18-14(17)11-2-1-3-13(16)8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEWGGOUGDUEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-Chlorobenzyl 4-Chlorobenzoate (CAS 19048-85-2)

  • Structure : Differs in the position of the chlorine atom on the benzoate moiety (4-chloro vs. 3-chloro).
  • Properties: Exhibits similar molecular weight and formula but distinct stereoelectronic effects due to para-substitution. No direct bioactivity data are available, but para-substituted chlorobenzoates are generally less reactive in enzymatic degradation compared to meta-substituted analogs .

b. 3-Chlorobenzyl Derivatives

  • Example: Benzimidazole-thioquinoline derivative (6f, IC₅₀ = 48.2 μM) with a 3-chlorobenzyl group showed superior α-glucosidase inhibition compared to its 4-chlorobenzyl analog (6g, IC₅₀ = 96.6 μM) .
  • Key Insight : Meta-substitution enhances steric and electronic interactions with enzyme active sites, improving inhibitory potency.

c. Anthranilic Acid Derivatives

  • Example: 4-Chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB) contains an anthranilic acid scaffold linked to anti-inflammatory activity .

Table 1: Anti-HIV Activity of Chlorobenzyl-Substituted Compounds

Compound Substituent Inhibition Rate (%) Reference
Compound f (Coumarin) 4-Chlorobenzyl 52%
AZT (Control) N/A 58% (Viability)
4-Chlorobenzyl Coumarin 4-Chlorobenzyl 52% (Best in series)
  • Key Trend : The 4-chlorobenzyl group enhances anti-HIV activity, likely due to increased lipophilicity and target binding affinity.
Degradation and Environmental Impact

Table 2: Degradation Pathways of Chlorobenzoates

Compound Degradation Pathway Key Enzymes/Organisms Reference
3-Chlorobenzoate Modified ortho-cleavage via 4-chlorocatechol Rhodococcus opacus (ClcABD operon)
4-Chlorobenzoate meta-Cleavage or non-specific pathways Pseudomonas spp.
4-Chlorobenzyl Esters Hydrolysis to 4-chlorobenzyl alcohol + acid Esterases (hypothesized) Inferred
  • Insight : The 3-chlorobenzoate moiety in 4-chlorobenzyl 3-chlorobenzoate may undergo slower degradation compared to 4-chlorobenzoate due to substrate specificity of chlorocatechol dioxygenases .
Herbicidal and Antimicrobial Activity
  • Herbicidal Activity : Chlorinated benzyl benzoates (e.g., 4-methoxyphenyl analogs) show moderate activity against rape but weak effects on barnyard grass .

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